

# An In-depth Technical Guide to 2,4-Diamino-6-piperidinopyrimidine

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## Compound of Interest

Compound Name: 2,4-Diamino-6-piperidinopyrimidine

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For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2,4-Diamino-6-piperidinopyrimidine**, a pyrimidine derivative of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, known biological activities, and its critical relationship with the well-known drug, Minoxidil.

## Core Chemical Identity

**2,4-Diamino-6-piperidinopyrimidine** is a heterocyclic organic compound featuring a pyrimidine ring substituted with two amino groups and a piperidine ring. Its unambiguous identification is crucial for research and regulatory purposes.

Identifier	Value	Source
IUPAC Name	6-(piperidin-1-yl)pyrimidine-2,4-diamine	[1]
CAS Number	24867-26-3	[2][3]
Molecular Formula	C9H15N5	[1][3]
Molecular Weight	193.25 g/mol	[2][3]
InChIKey	IPFIEHIRBSTAKA-UHFFFAOYSA-N	[2]
Synonyms	Desoxyminoxidil, Minoxidil EP Impurity E	[3][4]

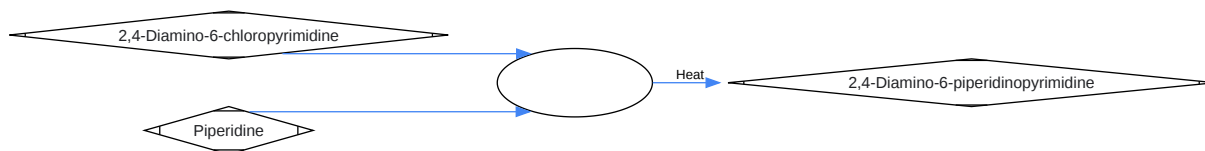
It is imperative to distinguish **2,4-Diamino-6-piperidinopyrimidine** from its N-oxide analog, Minoxidil (2,4-Diamino-6-piperidino-pyrimidine-3-oxide), a potent vasodilator used to treat hypertension and androgenic alopecia.[5][6] While structurally similar, the presence of the N-oxide group in Minoxidil significantly alters its pharmacological profile.

## Synthesis and Chemical Properties

The synthesis of **2,4-Diamino-6-piperidinopyrimidine** is most commonly achieved through a nucleophilic substitution reaction.[2] The primary precursor for this synthesis is 2,4-diamino-6-chloropyrimidine, which is readily prepared from commercially available starting materials.

### Synthetic Pathway

The key transformation involves the displacement of the chlorine atom from the pyrimidine ring by the secondary amine of piperidine.[2] This reaction is typically performed by heating 2,4-diamino-6-chloropyrimidine with an excess of piperidine, which can also serve as the solvent.  
[2]



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Figure 1: General synthetic scheme for **2,4-Diamino-6-piperidinopyrimidine**.

## Experimental Protocol: Synthesis from 2,4-Diamino-6-chloropyrimidine

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 2,4-diamino-6-chloropyrimidine and a molar excess of piperidine.
- **Heating:** Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, allow the mixture to cool to room temperature. The excess piperidine can be removed under reduced pressure.
- **Purification:** The crude product is then purified, typically by recrystallization from a suitable solvent, to yield **2,4-Diamino-6-piperidinopyrimidine** as an off-white crystalline solid.[3]

## Physicochemical Properties

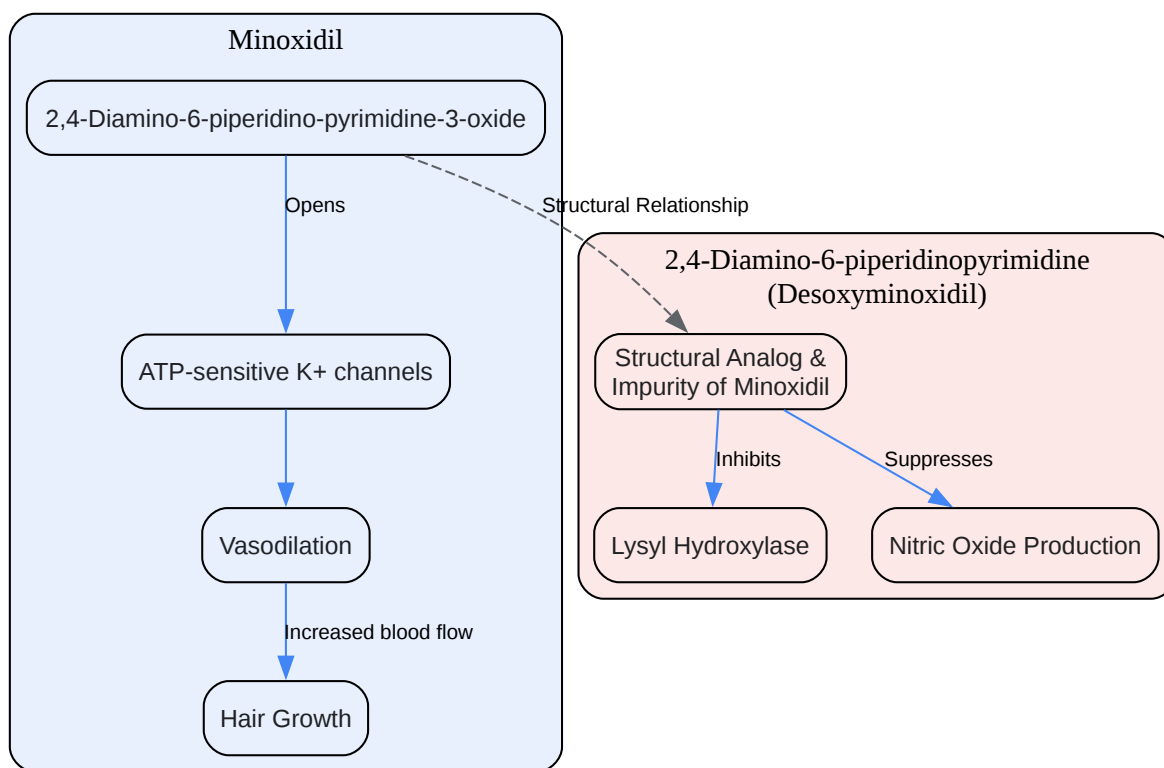
Property	Value	Source
Melting Point	124-126 °C	[3]
Boiling Point	495.6±55.0 °C (Predicted)	[3]
Appearance	Off-White Crystalline Solid	[3]

## Biological Activity and Pharmacological Context

While extensive pharmacological data for **2,4-Diamino-6-piperidinopyrimidine** is not as widely published as for Minoxidil, some key biological activities have been reported. It is known to be an inhibitor of lysyl hydroxylase, an enzyme involved in collagen maturation.<sup>[2]</sup> Additionally, it has been observed to suppress nitric oxide production in certain cell types.<sup>[2]</sup>

The primary significance of **2,4-Diamino-6-piperidinopyrimidine** in drug development lies in its relationship to Minoxidil. As a direct analog and a known impurity in Minoxidil preparations, its pharmacological and toxicological profiles are of considerable interest.<sup>[3]</sup><sup>[4]</sup>

The mechanism of action for Minoxidil is well-established and involves the opening of ATP-sensitive potassium channels in vascular smooth muscle cells, leading to vasodilation.<sup>[5]</sup> This action is also believed to contribute to its hair growth-promoting effects by improving blood flow to hair follicles.<sup>[5]</sup><sup>[7]</sup> While it is plausible that **2,4-Diamino-6-piperidinopyrimidine** may share some of these properties due to structural similarity, further research is needed to fully elucidate its mechanism of action.



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Figure 2: Relationship between Minoxidil and **2,4-Diamino-6-piperidinopyrimidine**.

## Applications in Research and Drug Development

**2,4-Diamino-6-piperidinopyrimidine** serves as a valuable tool in several areas of research:

- **Reference Standard:** It is used as a reference standard for the identification and quantification of impurities in Minoxidil active pharmaceutical ingredients (APIs) and formulated products.
- **Structure-Activity Relationship (SAR) Studies:** As a close analog of Minoxidil, it is a key compound in SAR studies aimed at understanding the structural requirements for activity at ATP-sensitive potassium channels and for hair growth promotion.

- **Development of Novel Therapeutics:** The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in drug discovery, known for its role in antifolates that inhibit dihydrofolate reductase (DHFR).[2][8] The unique substitution pattern of **2,4-Diamino-6-piperidinopyrimidine** makes it an interesting starting point for the design of novel kinase inhibitors or other targeted therapies.

## Conclusion

**2,4-Diamino-6-piperidinopyrimidine**, identified by its InChIKey IPFIEHIRBSTAKA-UHFFFAOYSA-N, is a compound of significant interest due to its close structural relationship with the drug Minoxidil. While its own pharmacological profile is not as extensively characterized, its roles as a key synthetic intermediate, a reference impurity standard, and a scaffold for further drug discovery efforts are well-established. A thorough understanding of its synthesis, properties, and biological context is essential for researchers and professionals in the fields of medicinal chemistry and pharmaceutical development.

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